1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride is a chemical compound with significant research applications, particularly in the field of medicinal chemistry. Its molecular formula is , and it has a molecular weight of 168.24 g/mol. The compound is characterized by the presence of a piperidine ring and a pyrrolidine-2,5-dione structure, which are known for their biological activity and versatility in drug design. This compound is often utilized in the synthesis of various bioactive molecules and serves as a scaffold in drug discovery due to its pharmacological potential .
1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride is classified under heterocyclic compounds, specifically those containing both piperidine and pyrrolidine moieties. It can be sourced from chemical suppliers and databases such as PubChem and BenchChem, where it is listed with various identifiers including its CAS number 933692-43-4 . The compound falls under the broader category of nitrogen-containing heterocycles, which are frequently encountered in natural products and pharmaceuticals.
The synthesis of 1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride typically involves several methods:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) can vary based on the synthetic route chosen. For example, reactions may be conducted under inert atmospheres to prevent oxidation or moisture interference .
The molecular structure of 1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride can be described using various structural representations:
InChI=1S/C9H16N2O/c12-9-4-2-6-11(9)8-3-1-5-10-7-8/h8,10H,1-7H2
BZRSOJJKKGRFNG-UHFFFAOYSA-N
C1CC(CNC1)N2CCCC2=O
These representations provide insights into the connectivity of atoms within the molecule, highlighting the presence of nitrogen heteroatoms and the carbonyl functionalities characteristic of pyrrolidines .
1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride can participate in various chemical reactions:
These reactions are essential for developing derivatives that may exhibit enhanced biological activity or specificity toward certain targets .
The mechanism of action for 1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride primarily relates to its interactions with biological receptors:
Data supporting these mechanisms often come from structure–activity relationship studies that correlate specific structural features with biological activity .
The physical and chemical properties of 1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride include:
Further analyses using techniques such as NMR spectroscopy or mass spectrometry can provide detailed insights into its purity and structural integrity .
1-(Piperidin-3-yl)pyrrolidine-2,5-dione hydrochloride has several scientific applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2